rac-(1R,3S)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid, cis
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Overview
Description
Rac-(1R,3S)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid, cis is an intriguing compound in organic chemistry known for its complex structure and diverse reactivity. This compound is characterized by the presence of a cyclopropane ring substituted with bulky tert-butoxycarbonyl (BOC) and carboxylic acid groups, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid, cis typically involves a sequence of well-defined steps:
Preparation of 2,2-dimethylcyclopropane carboxylic acid: : Starting with 2,2-dimethylcyclopropanecarboxylic acid, this compound undergoes a series of reactions including halogenation and substitution to introduce the necessary substituents.
Introduction of the tert-butoxycarbonyl group: : The carboxylic acid group is protected using a tert-butoxycarbonyl (BOC) group through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Chiral resolution: : Although the compound is synthesized as a racemate, it can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
In industrial settings, large-scale synthesis can be achieved through continuous flow processes where reagents are continuously fed into a reactor. This allows for better control of reaction conditions, higher yields, and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under strong oxidizing conditions, the tert-butoxycarbonyl group can be cleaved, leading to the formation of the corresponding carboxylic acid.
Reduction: : Reduction reactions can lead to the removal of the BOC group, converting it back to the free amine or carboxylic acid.
Substitution: : The cyclopropane ring can undergo substitution reactions, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: : Common reducing agents include lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: : Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: : Yields carboxylic acids.
Reduction: : Produces deprotected amines or acids.
Substitution: : Forms various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Rac-(1R,3S)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid, cis has found numerous applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Plays a role in the development of enzyme inhibitors and molecular probes.
Medicine: : Investigated for its potential in drug development, particularly in designing molecules with specific steric configurations.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound's mechanism of action is primarily dictated by its functional groups and stereochemistry. The presence of the BOC group protects the reactive sites during synthetic transformations. Molecular targets and pathways include:
Enzyme inhibition: : Acts by fitting into the enzyme's active site and blocking its activity.
Signaling pathways: : Modulates biological pathways by interacting with specific molecular targets.
Comparison with Similar Compounds
Compared to other cyclopropane derivatives, rac-(1R,3S)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid, cis stands out due to its unique combination of steric hindrance and reactivity. Similar compounds include:
Cyclopropane-1,1-dicarboxylic acid
Cyclopropanecarboxylic acid
tert-Butyl 2,2-dimethylcyclopropane-1-carboxylate
Each of these compounds has distinct properties, but the addition of the BOC group in the mentioned compound provides specific advantages in synthetic chemistry, such as enhanced stability and selective reactivity.
Properties
CAS No. |
29801-44-3 |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-10(2,3)15-9(14)7-6(8(12)13)11(7,4)5/h6-7H,1-5H3,(H,12,13)/t6-,7+/m1/s1 |
InChI Key |
ZMRUBTHTKGPVHS-RQJHMYQMSA-N |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OC(C)(C)C)C(=O)O)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C)(C)C)C(=O)O)C |
Purity |
95 |
Origin of Product |
United States |
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